2-Bromo-5-methanesulfonylbenzene-1-sulfonyl chloride 2-Bromo-5-methanesulfonylbenzene-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1038695-53-2
VCID: VC3376574
InChI: InChI=1S/C7H6BrClO4S2/c1-14(10,11)5-2-3-6(8)7(4-5)15(9,12)13/h2-4H,1H3
SMILES: CS(=O)(=O)C1=CC(=C(C=C1)Br)S(=O)(=O)Cl
Molecular Formula: C7H6BrClO4S2
Molecular Weight: 333.6 g/mol

2-Bromo-5-methanesulfonylbenzene-1-sulfonyl chloride

CAS No.: 1038695-53-2

Cat. No.: VC3376574

Molecular Formula: C7H6BrClO4S2

Molecular Weight: 333.6 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-5-methanesulfonylbenzene-1-sulfonyl chloride - 1038695-53-2

Specification

CAS No. 1038695-53-2
Molecular Formula C7H6BrClO4S2
Molecular Weight 333.6 g/mol
IUPAC Name 2-bromo-5-methylsulfonylbenzenesulfonyl chloride
Standard InChI InChI=1S/C7H6BrClO4S2/c1-14(10,11)5-2-3-6(8)7(4-5)15(9,12)13/h2-4H,1H3
Standard InChI Key MPPWURAWIYRWRK-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC(=C(C=C1)Br)S(=O)(=O)Cl
Canonical SMILES CS(=O)(=O)C1=CC(=C(C=C1)Br)S(=O)(=O)Cl

Introduction

2-Bromo-5-methanesulfonylbenzene-1-sulfonyl chloride is a complex organic compound with the molecular formula C7H6BrClO4S2. It features a benzene ring substituted with a bromo group, a methanesulfonyl group, and a sulfonyl chloride group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique reactivity and potential applications.

Synthesis and Reactivity

The synthesis of 2-Bromo-5-methanesulfonylbenzene-1-sulfonyl chloride typically involves the reaction of a suitable precursor with chlorosulfonic acid or another chlorinating agent. The compound's reactivity is primarily influenced by the sulfonyl chloride group, which acts as a potent electrophile. This makes it useful for forming covalent bonds with nucleophiles, such as amines or alcohols.

Applications in Organic Synthesis

In organic synthesis, 2-Bromo-5-methanesulfonylbenzene-1-sulfonyl chloride can be used as a building block for more complex molecules. Its sulfonyl chloride group allows it to participate in various reactions, such as nucleophilic substitution reactions, which are crucial for constructing complex organic frameworks.

Biological Applications

While specific biological applications of 2-Bromo-5-methanesulfonylbenzene-1-sulfonyl chloride are not detailed in the available literature, compounds with similar structures, such as sulfonyl chlorides, are known to interact with biological molecules. These interactions can be leveraged to develop enzyme inhibitors or probes for biochemical assays.

Comparison with Similar Compounds

Compound NameKey FeaturesUnique Aspects
Methanesulfonyl chlorideSimple structure with one sulfonyl groupLess complex than 2-Bromo-5-methanesulfonylbenzene-1-sulfonyl chloride
Phenylmethylsulfonyl fluorideContains a phenolic structureMore versatile in organic synthesis applications
4-Fluorobenzenesulfonyl chlorideChloride instead of fluorideMore reactive due to chloride leaving group
Sulfanyl fluoridesGeneral class with various substituentsDiverse reactivity profiles depending on substituents

Safety and Handling

Handling 2-Bromo-5-methanesulfonylbenzene-1-sulfonyl chloride requires caution due to its potential reactivity and toxicity. It is advisable to follow standard laboratory safety protocols, including the use of protective equipment and ventilation.

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